Difluoro(dioctyl)stannane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2192-37-2 |

|---|---|

Molecular Formula |

C16H34F2Sn |

Molecular Weight |

383.1 g/mol |

IUPAC Name |

difluoro(dioctyl)stannane |

InChI |

InChI=1S/2C8H17.2FH.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

DWYJZMDSUZVVBU-UHFFFAOYSA-L |

Canonical SMILES |

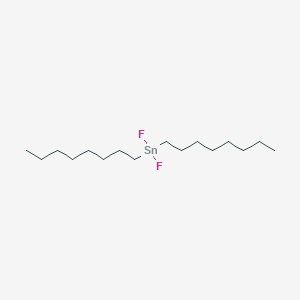

CCCCCCCC[Sn](CCCCCCCC)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Difluoro(dioctyl)stannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Difluoro(dioctyl)stannane ((C₈H₁₇)₂SnF₂). While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles established methodologies for the synthesis of analogous dialkyltin dihalides and predictive characterization data based on known spectroscopic trends for organotin compounds. Detailed experimental protocols, structured data tables for easy comparison, and visualizations of the synthetic and characterization workflows are presented to guide researchers in the preparation and identification of this compound.

Introduction

Organotin compounds, particularly dialkyltin derivatives, have garnered significant interest in various fields, including catalysis, polymer stabilization, and as intermediates in organic synthesis. This compound, a member of this class, is of interest due to the unique properties conferred by the fluorine atoms, such as high thermal stability and modified Lewis acidity at the tin center. This guide outlines a feasible synthetic pathway and the expected analytical characteristics of this compound.

Synthesis of this compound

The most plausible and widely employed method for the synthesis of dialkyltin difluorides is the halogen exchange reaction from the corresponding dichloride. The synthesis of this compound is therefore proposed to proceed via the fluorination of Dioctyltin dichloride.

Starting Material: Dioctyltin dichloride

Dioctyltin dichloride ((C₈H₁₇)₂SnCl₂) is a commercially available white to off-white crystalline solid. Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₃₄Cl₂Sn |

| Molecular Weight | 416.1 g/mol [1] |

| Appearance | White to off-white powder or crystals |

| Melting Point | 45-49 °C |

| Boiling Point | 175 °C @ 1 Torr |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, toluene, and ethers. |

Proposed Synthetic Pathway

The synthesis involves a nucleophilic substitution reaction where the chloride ions in Dioctyltin dichloride are replaced by fluoride ions. Various fluorinating agents can be employed for this transformation.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Analogous Procedure)

This protocol is based on general procedures for the fluorination of organotin halides.

Materials:

-

Dioctyltin dichloride ((C₈H₁₇)₂SnCl₂)

-

Anhydrous Potassium Fluoride (KF)

-

Anhydrous Ethanol

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve Dioctyltin dichloride (1 equivalent) in anhydrous ethanol.

-

Add a stoichiometric excess (e.g., 2.2 equivalents) of anhydrous Potassium Fluoride (KF) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the precipitation of potassium chloride.

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Filter the mixture to remove the precipitated potassium chloride and any unreacted potassium fluoride.

-

Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield pure this compound.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques and elemental analysis. The following sections detail the expected characterization data.

Predicted Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₆H₃₄F₂Sn |

| Molecular Weight | 383.14 g/mol |

| Appearance | White solid |

| Melting Point | Expected to be higher than the dichloride precursor due to stronger intermolecular forces. |

| Solubility | Likely soluble in polar organic solvents. |

Spectroscopic Characterization

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Table 3.2.1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.9 | Triplet | 6H | -CH₃ |

| ~ 1.2-1.4 | Multiplet | 24H | -(CH₂)₆- |

| ~ 1.5-1.7 | Multiplet | 4H | α-CH₂ |

Table 3.2.2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 14 | -CH₃ |

| ~ 22-32 | -(CH₂)₆- |

| ~ 25-30 | α-CH₂ (with Sn-C coupling) |

Table 3.2.3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -130 to -160 | Singlet (with ¹¹⁹Sn satellites) | ¹J(¹¹⁹Sn-¹⁹F) ≈ 130-2000 |

Table 3.2.4: Predicted ¹¹⁹Sn NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -150 to -200 | Triplet | ¹J(¹¹⁹Sn-¹⁹F) ≈ 130-2000 |

Table 3.2.5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 383 | [M]⁺ (characteristic tin isotope pattern) |

| 364 | [M - F]⁺ |

| 270 | [(C₈H₁₇)SnF₂]⁺ |

| 159 | [SnF₂]⁺ |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Safety and Handling

Organotin compounds are known for their toxicity and should be handled with extreme care.[2][3][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Disposal: Dispose of all waste containing organotin compounds according to institutional and local regulations for hazardous chemical waste.

Conclusion

This technical guide provides a projected pathway for the synthesis and a comprehensive, predictive overview of the characterization of this compound. The proposed synthesis via fluorination of the corresponding dichloride is a standard and reliable method for this class of compounds. The tabulated spectral data, based on established trends for analogous organotin compounds, will serve as a valuable reference for researchers aiming to synthesize and characterize this molecule. Adherence to strict safety protocols is paramount when working with organotin compounds.

References

Spectroscopic Profile of Difluoro(dioctyl)stannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of Difluoro(dioctyl)stannane ((C₈H₁₇)₂SnF₂). As a member of the organotin family, this compound holds potential for various applications, necessitating a thorough understanding of its structural and electronic characteristics. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed, standardized experimental protocols for acquiring these spectra are also provided to ensure reproducibility. The information presented herein is compiled from spectroscopic data of analogous organotin compounds and established principles of spectroscopic theory, serving as a foundational reference for researchers engaged in the synthesis, characterization, and application of this and related organometallic compounds.

Introduction

Organotin compounds have garnered significant interest across various scientific disciplines, including catalysis, materials science, and medicinal chemistry. The unique properties of the tin atom, when bonded to organic moieties and electronegative elements like fluorine, give rise to a diverse range of chemical reactivity and biological activity. This compound, with its two long alkyl chains and two fluorine atoms directly attached to the tin center, is a subject of interest for its potential lipophilicity and the specific electronic effects imparted by the fluorine substituents.

Accurate structural elucidation is paramount in understanding the structure-activity relationships of such compounds. Spectroscopic techniques are the cornerstone of this characterization. This guide presents a predicted spectroscopic profile of this compound to aid researchers in its identification and further investigation.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are estimated based on data from analogous dialkyltin dihalides and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn) in this compound provides a wealth of structural information.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) (Hz) |

| ~ 0.9 | t | 6H | -CH₃ | J(H,H) ≈ 7 |

| ~ 1.2-1.4 | m | 24H | -(CH₂)₆- | |

| ~ 1.5-1.7 | m | 4H | α-CH₂ | ²J(¹¹⁹Sn,¹H) ≈ 50 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment | Coupling Constants (J) (Hz) |

| ~ 14 | -CH₃ | |

| ~ 22-32 | -(CH₂)₆- | |

| ~ 35-40 | α-CH₂ | ¹J(¹¹⁹Sn,¹³C) ≈ 1200-1500 |

Table 3: Predicted ¹⁹F and ¹¹⁹Sn NMR Data for this compound

| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J) (Hz) |

| ¹⁹F | ~ -150 to -200 | s (with ¹¹⁷/¹¹⁹Sn satellites) | ¹J(¹¹⁹Sn,¹⁹F) ≈ 130-2000 |

| ¹¹⁹Sn | ~ -100 to -200 | t | ¹J(¹¹⁹Sn,¹⁹F) ≈ 130-2000 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, CFCl₃ for ¹⁹F, and SnMe₄ for ¹¹⁹Sn.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkyl) |

| 1465 | Medium | C-H bending (alkyl) |

| ~ 550-600 | Strong | Sn-C stretching |

| ~ 350-450 | Strong | Sn-F stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. Electron Ionization (EI) is a common technique for such compounds.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Predicted Fragment |

| [M]+ | Molecular ion peak (may be weak or absent) |

| [M - C₈H₁₇]+ | Loss of one octyl group |

| [M - F]+ | Loss of a fluorine atom |

| [Sn(C₈H₁₇)₂F]+ | |

| [SnC₈H₁₇F₂]+ | |

| [C₈H₁₇]+ | Octyl cation |

Note: The mass spectrum of organotin compounds will exhibit a characteristic isotopic pattern due to the multiple stable isotopes of tin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR spectra.

Instrumentation: A multinuclear Fourier Transform (FT) NMR spectrometer with a field strength of at least 400 MHz for ¹H.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent may influence chemical shifts.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the range of -2 to 10 ppm. The relaxation delay should be set to at least 1 second.

-

¹³C NMR: Acquire the spectrum with proton decoupling. The spectral width should be set to cover 0 to 200 ppm. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Switch the probe to the ¹⁹F frequency. Use a spectral width appropriate for organofluorine compounds (e.g., +50 to -250 ppm). A common reference standard is external CFCl₃.

-

¹¹⁹Sn NMR: Tune the probe to the ¹¹⁹Sn frequency. Due to the wide chemical shift range, the spectral width should be set accordingly (e.g., +200 to -400 ppm).[1] An external standard of SnMe₄ is typically used.[1] For improved sensitivity, INEPT or DEPT pulse sequences can be utilized.[1]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or the external standard.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of the compound in a solid or liquid state.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[2]

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.[2] This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

-

Pressure Application: For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[2]

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[2]

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Procedure:

-

Sample Introduction: If using a GC-MS, dissolve the sample in a volatile organic solvent (e.g., hexane, dichloromethane) and inject it into the GC. The GC column will separate the compound from any impurities before it enters the mass spectrometer. For direct insertion, a small amount of the sample is placed on a probe and introduced directly into the ion source.[4]

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6][7]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak, if present, and analyze the fragmentation pattern to deduce the structure of the compound. Pay attention to the characteristic isotopic distribution of tin.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a predicted, in-depth spectroscopic profile of this compound, intended to serve as a valuable resource for researchers in the field. The tabulated NMR, IR, and MS data, while theoretical, are grounded in the established spectroscopic behavior of analogous organotin compounds. The detailed experimental protocols offer standardized methods for acquiring high-quality, reproducible data. The provided workflow diagram further contextualizes the role of these spectroscopic techniques in the broader process of chemical research. It is anticipated that this guide will facilitate the unambiguous identification and characterization of this compound, thereby supporting its further investigation and potential application in various scientific and industrial domains.

References

- 1. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 2. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 3. agilent.com [agilent.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Anticipated Crystal Structure of Difluoro(dioctyl)stannane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure of Difluoro(dioctyl)stannane has not been reported in publicly accessible crystallographic databases (such as the Cambridge Structural Database) or in the peer-reviewed scientific literature to date. This guide, therefore, presents a prospective analysis based on the known chemistry and structural characteristics of analogous organotin compounds. All experimental protocols are derived from established methods for similar molecules and should be adapted and optimized for the specific synthesis and crystallization of the title compound.

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have been the subject of extensive research due to their diverse applications, ranging from catalysis and polymer stabilization to their use in organic synthesis.[1] The biological activity of organotin compounds is of particular interest to drug development professionals. The coordination geometry and crystal packing of these molecules are crucial determinants of their physical and biological properties. This guide focuses on this compound, a member of the dialkyltin dihalide family, for which specific structural data is not yet available. By examining the synthesis and crystal structures of related compounds, we can infer the likely structural features and provide a roadmap for future experimental investigation.

Proposed Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the precursor, di-n-octyltin dichloride, followed by a halogen exchange reaction to yield the desired difluoride.

2.1. Synthesis of Di-n-octyltin Dichloride

A common route to dialkyltin dichlorides is the direct reaction of tin metal with an alkyl chloride in the presence of a catalyst.[1]

-

Reaction: Sn + 2 C₈H₁₇Cl → (C₈H₁₇)₂SnCl₂

-

Detailed Protocol:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, combine tin powder (1 equivalent) and a phosphonium iodide catalyst (e.g., tetrabutylphosphonium iodide, catalytic amount).

-

Add n-octyl chloride (2 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to initiate the reaction, typically in the range of 160-180°C.

-

Maintain the reaction at this temperature with vigorous stirring for several hours until the consumption of tin is observed.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The desired di-n-octyltin dichloride can be isolated from the reaction mixture by vacuum distillation or by crystallization from a suitable solvent like hexane.[1]

-

2.2. Fluorination of Di-n-octyltin Dichloride

The conversion of the dichloride to the difluoride can be achieved through a nucleophilic fluorination reaction using a suitable fluoride source.

-

Reaction: (C₈H₁₇)₂SnCl₂ + 2 KF → (C₈H₁₇)₂SnF₂ + 2 KCl

-

Detailed Protocol:

-

Dissolve di-n-octyltin dichloride (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add an excess of potassium fluoride (e.g., 2.2 equivalents). The use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), can enhance the reaction rate.

-

Heat the mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by techniques such as ¹¹⁹Sn NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled, and the solid potassium chloride byproduct is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent).

-

Anticipated Crystal Structure and Crystallographic Data

While the specific crystal structure of this compound is unknown, we can draw parallels from the known structures of other dialkyltin dihalides, such as diethyltin dichloride, dibromide, and diiodide.[2] These compounds exhibit a tendency to form polymeric chains in the solid state through intermolecular halogen bridging, leading to a coordination number greater than four for the tin atom.

Expected Structural Features:

-

Coordination Geometry: The tin atom in this compound is expected to be in a distorted octahedral environment. The two octyl groups would occupy trans positions, with the fluorine atoms in the equatorial plane. Intermolecular Sn-F bridges would complete the octahedral coordination.

-

Polymeric Structure: It is highly probable that the molecules will self-assemble into one-dimensional polymeric chains via fluorine bridges between adjacent tin atoms. This is a common structural motif for organotin fluorides.

Hypothetical Crystallographic Data:

The following table presents hypothetical, yet plausible, crystallographic parameters for this compound based on known structures of similar compounds. These values are for illustrative purposes and must be determined experimentally.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 18 - 22 |

| β (°) | 90 - 110 |

| Z (molecules/unit cell) | 4 |

3.1. X-ray Crystallography Experimental Protocol

To obtain the actual crystal structure, the following experimental workflow would be necessary:

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent, or by slow cooling of a hot, saturated solution.

-

Data Collection: A suitable single crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Visualization of Experimental Workflow

The logical flow for the synthesis and structural determination of this compound is depicted in the following diagram.

Caption: Synthetic and structural analysis workflow for this compound.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive overview of the probable synthetic routes and expected structural characteristics based on the well-established chemistry of organotin halides. The provided experimental protocols offer a solid starting point for researchers aiming to synthesize and characterize this compound. The determination of its precise solid-state structure through single-crystal X-ray diffraction is a critical next step to fully understand its properties and potential applications.

References

Theoretical Exploration of Difluoro(dioctyl)stannane's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of Difluoro(dioctyl)stannane, an organotin compound of interest. While direct experimental and extensive theoretical data for this specific molecule are not widely published, this document outlines a robust computational approach based on established methodologies for similar diorganotin(IV) complexes. The guide details the proposed computational protocols, presents hypothetical yet representative data for molecular geometry, and visualizes the workflow of such a theoretical investigation. This information serves as a foundational resource for researchers interested in the computational chemistry of organotin compounds and their potential applications.

Introduction

Organotin(IV) compounds represent a versatile class of molecules with a wide range of industrial and pharmacological applications. Their biological activity and chemical reactivity are intrinsically linked to their three-dimensional structure. This compound, a member of the diorganotin dihalide family, is of particular interest due to the strong electronegativity of the fluorine atoms, which can significantly influence the electronic and steric properties of the tin center.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structures and properties of organometallic compounds.[1][2][3][4] These computational methods provide detailed insights into geometric parameters, such as bond lengths and angles, which are crucial for understanding the molecule's stability, reactivity, and potential interactions with biological targets. This guide focuses on the theoretical framework for investigating the molecular structure of this compound.

Computational Methodology

The following section details a proposed computational protocol for the theoretical investigation of this compound, based on methodologies successfully applied to other diorganotin(IV) complexes.[1][2][4]

Software and Theoretical Level

The geometry optimization and subsequent frequency calculations for this compound would be performed using a widely recognized quantum chemistry software package such as Gaussian. The selection of the theoretical level is critical for obtaining accurate results. A common and effective approach involves the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, a combination of Pople-style basis sets for lighter atoms (e.g., 6-311++G(d,p) for carbon, hydrogen, and fluorine) and a basis set with an effective core potential for the heavy tin atom (e.g., LanL2DZ) is recommended to balance computational cost and accuracy.[1]

Geometry Optimization and Vibrational Analysis

The initial molecular structure of this compound would be constructed using a molecular modeling program. A full geometry optimization would then be carried out in the gas phase to locate the minimum energy structure. To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are essential. The absence of imaginary frequencies would verify that the structure is a stable conformer.

Workflow for Theoretical Analysis

The logical flow of a computational study on this compound is depicted in the following diagram:

Caption: Workflow for the theoretical analysis of this compound.

Predicted Molecular Structure and Data

Based on the proposed computational methodology and data from related diorganotin compounds, the following tables summarize the expected geometric parameters for this compound. It is important to note that these are hypothetical values intended to be representative.

Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| Sn-C | 2.15 - 2.20 |

| Sn-F | 2.00 - 2.05 |

| C-H (octyl chain) | 1.08 - 1.10 |

| C-C (octyl chain) | 1.52 - 1.55 |

Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C-Sn-C | 125 - 135 |

| F-Sn-F | 95 - 105 |

| C-Sn-F | 100 - 110 |

| H-C-H (octyl chain) | 107 - 110 |

| C-C-C (octyl chain) | 110 - 115 |

The predicted geometry around the tin atom in this compound is expected to be a distorted tetrahedron, a common coordination geometry for tetra-coordinated organotin(IV) compounds. The large dioctyl groups will likely lead to a wider C-Sn-C bond angle than the ideal tetrahedral angle of 109.5°.

Logical Relationships in Structural Analysis

The relationship between the computational inputs, processes, and outputs in determining the molecular structure is illustrated below.

Caption: Logical relationships in the computational analysis of molecular structure.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the study of the molecular structure of this compound. By employing established DFT methods, it is possible to obtain detailed insights into the geometric and electronic properties of this organotin compound. The provided hypothetical data and workflows serve as a valuable starting point for researchers and scientists in the fields of computational chemistry, drug development, and materials science. Further experimental validation, such as X-ray crystallography, would be beneficial to corroborate the theoretical predictions and provide a more complete understanding of the molecular structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Methodological Approach to Determining the Thermal Stability and Decomposition of Novel Organotin Compounds: A Case Study on Difluoro(dioctyl)stannane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organotin compounds are a class of organometallic substances with at least one tin-carbon bond.[1] Their diverse applications as PVC stabilizers, catalysts, and biocides are dictated by their chemical structure, which in turn influences their thermal stability.[1] Understanding the thermal decomposition of these compounds is crucial for determining their safe handling temperatures, storage conditions, and potential environmental fate. This technical guide will detail the standard experimental protocols for assessing the thermal properties of a novel organotin compound, exemplified by Difluoro(dioctyl)stannane.

Hypothetical Synthesis of this compound

The synthesis of dialkyltin dihalides can be achieved through various methods, with the redistribution reaction being a common approach.[2] A plausible synthetic route for this compound would involve the comproportionation of tetra(dioctyl)stannane with a suitable fluorinating agent.

Experimental Protocol: Synthesis of a Dialkyltin Dihalide

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with tetra(dioctyl)stannane and a stoichiometric amount of a fluorinating agent (e.g., tin(IV) fluoride) in an appropriate solvent.

-

Inert Atmosphere: The system is flushed with dry nitrogen to prevent side reactions with atmospheric moisture and oxygen.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature and stirred for a defined period to ensure complete reaction.

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or distillation to yield the desired this compound.

-

Characterization: The purity and identity of the synthesized compound would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹⁹Sn), Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.[3]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is the primary technique used to determine the thermal stability of a compound.[4] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is calibrated for both temperature and mass. The analysis is typically conducted under a dynamic inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected decomposition of the compound (e.g., from ambient temperature to 800 °C).

-

Data Acquisition: The instrument records the sample mass as a function of temperature, generating a thermogram (TGA curve). The first derivative of this curve (DTG curve) is also plotted to identify the temperatures of maximum mass loss rates.

Data Presentation

The quantitative data obtained from the TGA would be summarized in a table for clarity and comparative analysis.

| Thermal Decomposition Stage | Temperature Range (°C) | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) | Residual Mass (%) |

| 1 | T_onset1 - T_end1 | T_onset1 | T_peak1 | % Mass Loss 1 | |

| 2 | T_onset2 - T_end2 | T_onset2 | T_peak2 | % Mass Loss 2 | |

| ... | ... | ... | ... | ... | |

| Total | Total % Mass Loss | Final Residual Mass |

Table 1: Hypothetical TGA Data for this compound.

Visualization of Experimental Workflow and Decomposition Pathway

Diagrams created using Graphviz (DOT language):

Caption: Workflow for the hypothetical synthesis and thermal analysis of this compound.

Caption: A plausible decomposition pathway for this compound under thermal stress.

Discussion of Decomposition Mechanism

The thermal decomposition of organotin halides typically proceeds through the homolytic cleavage of the tin-carbon bonds. For this compound, the decomposition would likely initiate with the breaking of a tin-octyl bond, which is generally weaker than the tin-fluorine bond. This would result in the formation of an octyl radical and a dioctyltin monofluoride radical. Subsequent loss of the second octyl group would lead to the formation of tin(II) fluoride (SnF₂) and another octyl radical. The liberated octyl radicals could then undergo further reactions such as disproportionation to form octane and octene, or they could recombine. The final non-volatile residue would likely be tin fluorides and potentially some tin oxides if any oxygen is present.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a comprehensive framework for its thermal analysis. The outlined methodologies, including a plausible synthetic route and a detailed protocol for Thermogravimetric Analysis, are standard practices in the field of organometallic chemistry. The expected outcomes and the proposed decomposition pathway are based on the established behavior of similar organotin compounds. This guide serves as a valuable resource for researchers investigating the thermal properties of novel organotin compounds, enabling them to design and execute appropriate experiments and interpret the resulting data.

References

Technical Guide: Solubility Profile of Difluoro(dioctyl)stannane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the solubility characteristics of difluoro(dioctyl)stannane. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the general behavior of organotin compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound in common organic solvents is provided, along with a workflow visualization to guide researchers in obtaining precise measurements. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and manufacturing settings.

Introduction to this compound and its Solubility

This compound, with the chemical formula (C₈H₁₇)₂SnF₂, is an organotin compound. The physicochemical properties of organotin compounds, including their solubility, are largely influenced by the nature of the organic groups and the anionic ligands attached to the tin atom.[1] Generally, organotin compounds exhibit good solubility in a range of organic solvents, a characteristic attributed to the presence of nonpolar alkyl chains.[2][3] Conversely, their solubility in water is typically low.[4]

The solubility of this compound is a critical parameter in various applications, including its use as a catalyst, stabilizer for polymers, and as a potential component in pharmaceutical formulations. Understanding its behavior in different solvents is essential for process development, reaction optimization, and formulation design.

Expected Solubility Profile

Based on the general principles of "like dissolves like" and the known behavior of other dioctyltin compounds, a qualitative solubility profile for this compound can be predicted. The two octyl groups contribute significantly to the nonpolar character of the molecule, suggesting good solubility in nonpolar and moderately polar organic solvents. The presence of the electronegative fluorine atoms may impart some polarity, potentially influencing its solubility in more polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Benzene | High | The nonpolar octyl chains are expected to interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | These solvents can solvate both the nonpolar alkyl groups and the somewhat polar Sn-F bond. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The potential for hydrogen bonding with the fluorine atoms may enhance solubility, but the long alkyl chains will limit miscibility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble | The hydrophobic nature of the dioctyl groups is expected to dominate, leading to poor solubility in highly polar solvents like water.[3][4] Solubility in DMSO may be slightly higher than in water. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Weigh the vial containing the dry residue. The mass of the dissolved this compound can be determined by the difference in weight.

-

Alternatively, a more precise method involves quantitative analysis of the filtered solution. Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical technique such as HPLC or GC.

-

Construct a calibration curve from the standards and determine the concentration of this compound in the saturated solution.

-

3.3. Data Analysis and Reporting

-

Calculate the solubility in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualized Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific quantitative data on the solubility of this compound is scarce, its molecular structure suggests good solubility in nonpolar and moderately polar organic solvents, and poor solubility in highly polar solvents like water. For applications requiring precise solubility values, experimental determination is necessary. The protocol provided in this guide offers a reliable method for obtaining this critical data. The information and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to effectively work with and characterize this compound in their respective fields.

References

Quantum Chemical Calculations for Difluoro(dioctyl)stannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organotin compounds, a class of organometallic chemicals with at least one tin-carbon bond, are utilized in a wide array of industrial and agricultural applications.[1] Their diverse functionalities, ranging from PVC stabilizers to catalysts and biocidal agents, are intrinsically linked to their molecular structure and electronic properties.[1][2] Difluoro(dioctyl)stannane, a member of the dialkyltin dihalide family, is of significant interest for its potential applications. Understanding its chemical behavior at a molecular level is crucial for the development of new applications and for assessing its toxicological profile.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for investigating the properties of organotin compounds.[3] These computational methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic characteristics, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide outlines the standard computational protocols for such calculations and presents representative data from analogous systems to serve as a benchmark for future studies on this compound.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory has emerged as the predominant method for quantum chemical calculations on systems containing heavy elements like tin, offering an optimal balance between computational cost and accuracy.[4] The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[5]

For organotin compounds, a common and reliable approach involves the use of hybrid DFT functionals, such as B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[2][3] Due to the presence of the heavy tin atom, relativistic effects must be considered. This is typically achieved through the use of Effective Core Potentials (ECPs), which replace the core electrons of the tin atom with a mathematical function, simplifying the calculation while retaining accuracy.[3]

Computational Protocol: A Step-by-Step Workflow

The following protocol details a standard workflow for performing quantum chemical calculations on a dialkyltin dihalide like this compound.

Molecular Structure Input

The initial step involves constructing an approximate 3D structure of the this compound molecule. This can be done using any standard molecular modeling software. The long dioctyl chains introduce significant conformational flexibility, which may require specialized conformational search algorithms to identify the lowest energy conformer.

Geometry Optimization

The initial structure is then optimized to find the lowest energy geometry. This is a crucial step as all subsequent property calculations depend on the accuracy of the optimized structure.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP is a widely used and well-validated functional for organometallic compounds.[3]

-

Basis Set: A split-valence basis set, such as 6-31G(d,p), is typically used for lighter atoms (C, H, F).[3]

-

Effective Core Potential (ECP) for Tin: To account for relativistic effects and to reduce computational cost, an ECP such as LANL2DZ or SDB-aug-cc-pVTZ is employed for the tin atom.[3] A systematic study on alkyltin halides concluded that the combination of the SDB-aug-cc-pVTZ basis set and the LANL2 effective core potential for tin, along with the 6-31G(d,p) basis set for other atoms, is recommended for accurate geometry predictions.[3]

-

Software: Gaussian, ORCA, and Q-Chem are commonly used software packages for these types of calculations.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities can be used to simulate the molecule's IR spectrum, which can be compared with experimental data for validation.

Electronic Property Calculations

Further single-point energy calculations can be performed on the optimized geometry to determine various electronic properties, such as:

-

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

-

UV-Vis Spectrum Simulation: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical quantum chemical calculation for an organotin compound.

Caption: A flowchart detailing the key steps in the quantum chemical analysis of organotin compounds.

Quantitative Data for Analogous Systems

The following tables present calculated geometrical parameters for dimethyltin dichloride (Cl₂Sn(CH₃)₂), a smaller analogue of this compound. This data is derived from a systematic study using the B3LYP density functional.[3] It serves as a valuable reference for what can be expected for similar dialkyltin dihalides.

Table 1: Calculated Bond Lengths for Dimethyltin Dichloride

| Parameter (Bond) | B3LYP/6-31G(d,p) with LANL2DZ on Sn (Å) |

| Sn-C | 2.135 |

| Sn-Cl | 2.378 |

| C-H | 1.092 |

Data is illustrative and based on calculations for dimethyltin dichloride.

Table 2: Calculated Bond Angles for Dimethyltin Dichloride

| Parameter (Angle) | B3LYP/6-31G(d,p) with LANL2DZ on Sn (°) |

| C-Sn-C | 125.8 |

| Cl-Sn-Cl | 101.5 |

| C-Sn-Cl | 107.9 |

| H-C-H | 108.3 |

| H-C-Sn | 110.6 |

Data is illustrative and based on calculations for dimethyltin dichloride.

Table 3: Calculated Vibrational Frequencies for Dimethyltin Dichloride

While specific calculated frequencies from the cited literature are not available in the provided snippets, a frequency calculation would yield data that can be categorized as shown below. These frequencies are crucial for identifying the compound via IR spectroscopy.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sn-C Stretch (asymmetric) | 550 - 580 |

| Sn-C Stretch (symmetric) | 510 - 540 |

| CH₃ Rock | 750 - 800 |

| Sn-Cl Stretch (asymmetric) | 350 - 380 |

| Sn-Cl Stretch (symmetric) | 320 - 350 |

Frequency ranges are typical for dialkyltin dichlorides and are for illustrative purposes.

Conclusion and Future Directions

This technical guide provides a robust framework for conducting quantum chemical calculations on this compound. By leveraging Density Functional Theory with appropriate basis sets and effective core potentials, researchers can obtain reliable predictions of its structural, vibrational, and electronic properties. The provided workflow and illustrative data from analogous compounds offer a solid foundation for such investigations.

Future computational studies should focus on performing these calculations specifically for this compound, including a thorough exploration of its conformational landscape due to the flexible dioctyl chains. Such studies will be invaluable for understanding its reactivity, designing novel applications, and informing toxicological assessments, thereby supporting its safe and effective use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Materials | Special Issue : Density Functional Theory Application on Chemical Calculation [mdpi.com]

- 5. arxiv.org [arxiv.org]

The Unseen Stabilizer: A Technical Guide to the Discovery and Chemistry of Difluoro(dioctyl)stannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, history, and chemical synthesis of Difluoro(dioctyl)stannane, a member of the broader class of organotin compounds. While specific historical records for this particular molecule are scarce, its story is intrinsically linked to the evolution of organotin chemistry, a field with a rich and impactful history spanning over a century. This document provides a comprehensive overview, from the foundational discoveries in organometallic chemistry to the specific applications of dioctyltin compounds and a detailed, proposed synthesis for the difluoro derivative.

A Journey Through Time: The History of Organotin Compounds

The field of organotin chemistry traces its origins to the mid-19th century. In 1849, English chemist Edward Frankland synthesized the first organotin compound, diethyltin diiodide.[1][2] A few years later, in 1852, Carl Löwig reported the formation of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy.[1][3] These early discoveries laid the groundwork for a new class of chemical compounds, though their practical applications remained largely unexplored for nearly a century.[1]

The 1940s and 1950s marked a turning point with the discovery of the industrial utility of organotin compounds, particularly as stabilizers for polyvinyl chloride (PVC).[1][3][4] This discovery, spearheaded by researchers like van der Kerk and his colleagues in the Netherlands, propelled organotin chemistry into the industrial spotlight.[3] The inherent instability of PVC to heat and light was a significant hurdle in its widespread adoption, and organotin compounds proved to be highly effective in preventing its degradation.[4]

Today, organotin compounds are indispensable in a variety of applications, serving as heat stabilizers, catalysts in the production of polyurethanes and silicones, and as biocides.[1][2][5] The dioctyltin derivatives, in particular, are favored as PVC stabilizers due to their lower toxicity compared to other organotin compounds like tributyltins.[6]

Synthesis of this compound: A Probable Pathway

The conversion of organotin chlorides to fluorides is a known transformation.[1] This process typically involves the treatment of the organotin chloride with a fluoride salt in a suitable solvent.

The proposed two-step synthesis of this compound is as follows:

-

Synthesis of Dioctyltin Dichloride: This precursor is typically synthesized via a redistribution reaction between tetraoctyltin and tin tetrachloride.

-

Fluorination of Dioctyltin Dichloride: The resulting dioctyltin dichloride is then reacted with a fluorinating agent, such as sodium fluoride or potassium fluoride, to yield this compound.

Diagram of the Proposed Synthesis of this compound

References

- 1. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Optimal Precipitation of Organotin Fluorides by Cation Exchange [cornerstone.lib.mnsu.edu]

- 2. ORGANOTIN ALKOXIDES AS PRECURSORS FOR PATTERNING COMPOSITIONS WITH FLUORINE SUBSTITUENTS AND CARBON-CARBON DOUBLE BONDS | TREA [trea.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 5. chemnet.com [chemnet.com]

- 6. BNT Chemicals | Dioctyltin Oxide [bnt-chemicals.com]

Navigating the Unseen: A Technical Guide to the Health and Safety of Difluoro(dioctyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines the critical health and safety considerations for handling Difluoro(dioctyl)stannane in a research and development setting. Due to the limited availability of specific data for this compound, this document leverages information from analogous dioctyltin compounds, such as dioctyltin dilaurate and dioctyltin dichloride. The primary hazards associated with dioctyltin compounds include potential for reproductive toxicity, damage to organs through prolonged or repeated exposure, and skin sensitization.[1][2][3] Strict adherence to the safety protocols outlined in this guide is imperative to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

While a specific hazard classification for this compound is not established, related dioctyltin compounds are classified with significant health hazards. The following table summarizes the harmonized classification and labeling (CLP) for a representative dioctyltin compound.

Table 1: GHS Hazard Classification for Related Dioctyltin Compounds

| Hazard Class | Hazard Statement |

| Reproductive Toxicity | H360D: May damage the unborn child.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs (Immune system) through prolonged or repeated exposure.[1] |

| Skin Sensitization | H317: May cause an allergic skin reaction.[1] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | H314: Causes severe skin burns and eye damage. |

Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated. However, data from related dioctyltin compounds indicate the following potential effects:

-

Systemic Effects: Organic tin compounds, in general, can cause central nervous system disorders, including spasms, narcosis, and respiratory paralysis.

-

Reproductive Toxicity: Some dioctyltin compounds are recognized as toxic to reproduction.[2]

-

Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the immune system.[1][3]

-

Skin and Eye Irritation: Direct contact can cause skin irritation and severe eye damage.[4]

-

Sensitization: May cause an allergic skin reaction upon contact.[1]

Table 2: Summary of Toxicological Data for Related Dioctyltin Compounds

| Toxicological Endpoint | Observation |

| Acute Oral Toxicity (Rat, LD50) | 1230 mg/kg (for Dioctyltin 1,4-butanediol-bis-mercaptoacetate) |

| Genotoxicity | Based on in-vitro data for related compounds, not expected to be genotoxic.[5] |

| Carcinogenicity | No ingredients are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA for some related compounds. |

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) for this compound. However, OELs have been established for organic tin compounds in general.

Table 3: Occupational Exposure Limits for Organic Tin Compounds (as Sn)

| Organization | TWA (8-hour) | STEL (15-minute) |

| ACGIH | 0.1 mg/m³ | 0.2 mg/m³[1] |

| OSHA (Z-1) | 0.1 mg/m³ | - |

| NIOSH (REL) | 0.1 mg/m³ | - |

| Safe Work Australia (SWA) | 0.1 mg/m³ | Not recommended[5] |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of related dioctyltin compounds, the following protocols are mandatory when handling this compound.

Risk Assessment and Control Workflow

The following diagram illustrates the logical workflow for assessing and controlling the risks associated with handling this compound.

Caption: Risk assessment and control workflow for handling this compound.

Engineering Controls

-

Ventilation: All handling of this compound that may generate dusts, vapors, or aerosols must be conducted in a certified chemical fume hood or a glove box.[1] Local exhaust ventilation may be necessary for larger scale operations.[1]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.

-

Eye Protection: Use chemical safety goggles or a face shield.[1]

-

Skin and Body Protection: Wear a lab coat, and for larger quantities, consider chemical-resistant aprons or suits.[1] Contaminated work clothing should not be allowed out of the workplace.[1]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below OELs, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors. Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Store locked up.[1]

Emergency Procedures

The following diagram outlines the appropriate response to accidental exposure.

Caption: Emergency response protocol for this compound exposure.

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact emergency services.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Do not allow the substance to enter drains or the environment.

Conclusion

While specific data for this compound remains limited, the known hazards of related dioctyltin compounds necessitate a highly cautious approach. By implementing the engineering controls, personal protective measures, and safe handling practices outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Continuous vigilance and adherence to established safety protocols are paramount for ensuring the well-being of all laboratory personnel.

References

Methodological & Application

Application Notes and Protocols for Difluoro(dioctyl)stannane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and protocols for difluoro(dioctyl)stannane as a catalyst are limited in publicly available literature. The following application notes and protocols are based on the well-documented catalytic activity of the closely related and structurally similar compound, dioctyltin oxide (DOTO). Both compounds feature a dioctyltin core, and their catalytic activities are predicated on the Lewis acidity of the tin center. It is reasonably anticipated that this compound will exhibit similar catalytic behavior.

Introduction

This compound, an organotin compound, is emerging as a potent Lewis acid catalyst for a variety of organic transformations. Its efficacy is attributed to the electron-withdrawing nature of the fluorine atoms, which enhances the Lewis acidity of the tin center, thereby activating carbonyl groups towards nucleophilic attack. This property makes it an excellent candidate for catalyzing reactions such as esterification, transesterification, and polymerization.[1][2][3] This document provides an overview of its applications, quantitative data from analogous systems, and detailed experimental protocols.

Applications in Organic Synthesis

This compound is particularly effective in the following applications:

-

Esterification: It catalyzes the formation of esters from carboxylic acids and alcohols. This is a cornerstone reaction in the synthesis of pharmaceuticals, plasticizers, and fragrances.[4] The catalyst's high activity allows for lower catalyst loading and milder reaction conditions compared to traditional acid catalysts.[5]

-

Transesterification: The catalyst facilitates the conversion of one ester to another by reaction with an alcohol. This is a key process in the production of polyesters and biofuels.[3][6]

-

Polymerization: It is an effective catalyst for the synthesis of polyesters and other polymers through condensation reactions.[3][7] Its use can lead to polymers with high molecular weights and desirable physical properties.

The general mechanism for these transformations involves the coordination of the carbonyl oxygen of the carboxylic acid or ester to the Lewis acidic tin center. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.[1][2][8]

Quantitative Data

The following table summarizes representative quantitative data for an esterification reaction catalyzed by dioctyltin oxide, which is expected to be comparable to this compound.

Table 1: Dioctyltin Oxide Catalyzed Esterification of 2,5-Furandicarboxylic Acid (FDCA) with Methanol[5]

| Parameter | Value |

| Substrate | 2,5-Furandicarboxylic Acid (FDCA) |

| Alcohol | Methanol |

| Catalyst | Dioctyltin Oxide |

| Catalyst Loading | 50 mg (for 10 g of FDCA) |

| Substrate Concentration | 10 g FDCA in 40 g Methanol |

| Temperature | 200°C |

| Reaction Time | 60 minutes |

| Stirring Speed | 875 rpm |

| FDCA Conversion | >85 mol. % |

| Di-ester Yield | >85 mol. % |

Experimental Protocols

Protocol 1: Esterification of 2,5-Furandicarboxylic Acid (FDCA)

This protocol is adapted from a patented procedure using dioctyltin oxide and is expected to be applicable for this compound.[5]

Materials:

-

2,5-Furandicarboxylic Acid (FDCA)

-

Methanol

-

This compound

-

High-pressure reactor (e.g., Parr vessel) with magnetic stirring

-

Heating mantle

-

Analytical equipment for monitoring reaction progress (e.g., HPLC, GC-MS)

Procedure:

-

To a 75 mL stainless steel Parr vessel equipped with a glass-enclosed magnetic stir bar, add 10 g of FDCA (0.064 mol), 40 g of methanol (1.25 mol), and 50 mg of this compound.

-

Seal the reactor and begin stirring at 875 rpm.

-

Heat the suspension to 200°C and maintain this temperature for 60 minutes.

-

After the reaction is complete, cool the reactor to room temperature.

-

Vent the reactor and collect the reaction mixture.

-

Analyze the product mixture for FDCA conversion and di-ester yield using appropriate analytical techniques.

Protocol 2: General Protocol for Polyester Synthesis

This protocol provides a general guideline for the synthesis of polyesters using this compound as a catalyst, based on established methods for organotin-catalyzed polymerizations.[7][9]

Materials:

-

Dicarboxylic acid or its anhydride/lower alkyl ester

-

Diol (e.g., ethylene glycol, 1,4-butanediol)

-

This compound

-

Reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap for water removal

-

Inert gas supply (e.g., nitrogen or argon)

-

Heating mantle and temperature controller

Procedure:

-

Charge the reaction vessel with the dicarboxylic acid (or its derivative) and the diol in the desired molar ratio.

-

Add this compound as the catalyst. The catalyst loading can range from 0.01 to 1.0 mol% relative to the dicarboxylic acid.

-

Begin stirring and purge the system with an inert gas.

-

Heat the reaction mixture to a temperature between 150°C and 270°C. The optimal temperature will depend on the specific monomers used.

-

Continuously remove the water or alcohol byproduct formed during the reaction using the Dean-Stark trap to drive the equilibrium towards polyester formation.

-

Monitor the reaction progress by measuring the acid number of the reaction mixture or by analyzing the viscosity of the polymer.

-

Once the desired molecular weight or acid number is reached, cool the reaction mixture and collect the polyester product.

Visualizations

Caption: Proposed mechanism for this compound catalyzed esterification.

Caption: A typical experimental workflow for a catalyzed organic synthesis reaction.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BNT Chemicals | Dioctyltin Oxide [bnt-chemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca) - Google Patents [patents.google.com]

- 6. US5498751A - Organotin catalyzed transesterification - Google Patents [patents.google.com]

- 7. DE69206622T2 - PRODUCTION OF POLYESTERS WITH TIN CATALYSTS. - Google Patents [patents.google.com]

- 8. reaxis.com [reaxis.com]

- 9. CA2113355A1 - Preparation of polyesters with tin catalysts - Google Patents [patents.google.com]

Application of Difluoro(dioctyl)stannane in Polymerization Reactions: A Theoretical Overview and Generalized Protocols

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a theoretical framework for the application of Difluoro(dioctyl)stannane as a catalyst in polymerization reactions. Due to a lack of specific literature on this compound, this application note is based on the known reactivity of analogous organotin compounds, particularly dialkyltin dihalides and other organotin catalysts. The protocols provided are generalized and should be considered as starting points for experimental design.

Introduction

Organotin compounds are widely utilized in polymer chemistry as catalysts and stabilizers. While compounds like dioctyltin dilaurate are well-documented catalysts for polyurethane and silicone production, the specific applications of this compound in polymerization are not extensively reported in current literature. However, based on the general principles of organotin chemistry, this compound is anticipated to function as a Lewis acid catalyst. The presence of electronegative fluorine atoms is expected to enhance the Lewis acidity of the tin center, potentially leading to high catalytic activity in specific polymerization reactions.

Potential applications are hypothesized in areas where strong Lewis acid catalysis is beneficial, such as ring-opening polymerization (ROP) of cyclic esters and carbonates, and potentially in coordination polymerization.

Potential Applications and Reaction Mechanisms

This compound's catalytic activity is predicated on the Lewis acidic nature of the tin atom, which can coordinate to and activate monomer functional groups.

Ring-Opening Polymerization (ROP) of Cyclic Esters

In the ROP of cyclic esters like lactide or caprolactone, this compound could initiate polymerization through a coordination-insertion mechanism. The tin center would coordinate to the carbonyl oxygen of the cyclic ester, making the carbonyl carbon more susceptible to nucleophilic attack by an initiator (e.g., an alcohol) or the growing polymer chain.

Hypothetical Reaction Pathway for ROP

Caption: Hypothetical coordination-insertion mechanism for ROP.

Generalized Experimental Protocols

The following are generalized protocols that can serve as a foundation for investigating the catalytic activity of this compound. Note: These protocols are theoretical and require optimization and validation.

General Protocol for Ring-Opening Polymerization of Lactide

Objective: To synthesize polylactide (PLA) using this compound as a catalyst.

Materials:

-

L-Lactide (recrystallized from dry toluene)

-

This compound

-

Benzyl alcohol (as initiator, dried over molecular sieves)

-

Toluene (anhydrous)

-

Methanol

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

In a glovebox, add L-Lactide (e.g., 1.0 g, 6.94 mmol) and this compound (catalyst loading to be optimized, e.g., 0.01 mol%) to a pre-dried Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous toluene (e.g., 10 mL) to dissolve the solids.

-

Inject benzyl alcohol initiator (e.g., 7.5 mg, 0.069 mmol for a target DP of 100).

-

Seal the flask, remove from the glovebox, and place it in a preheated oil bath at a specified temperature (e.g., 110 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing by ¹H NMR for monomer conversion.

-

After the desired conversion is reached, cool the reaction to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol.

-

Filter the polymer and dry it under vacuum to a constant weight.

-

Characterize the polymer for molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Experimental Workflow for ROP

Caption: Generalized workflow for ring-opening polymerization.

Hypothetical Quantitative Data

The following table presents hypothetical data for the polymerization of L-Lactide, illustrating the expected trends with variations in catalyst loading and temperature. This data is for illustrative purposes only and is not based on experimental results.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI |

| 1 | 0.01 | 110 | 2 | 95 | 13,700 | 12,500 | 1.15 |

| 2 | 0.05 | 110 | 0.5 | 98 | 14,100 | 13,000 | 1.20 |

| 3 | 0.01 | 90 | 4 | 80 | 11,500 | 10,800 | 1.18 |

Safety and Handling

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All waste containing organotin compounds should be disposed of according to institutional and environmental regulations.

Conclusion

While specific experimental data for this compound in polymerization is currently unavailable, its structural analogy to other active organotin catalysts suggests its potential as a Lewis acid catalyst, particularly in ring-opening polymerization. The provided generalized protocols and theoretical considerations are intended to guide researchers in the initial exploration of this compound's catalytic activity. Further experimental work is necessary to validate these hypotheses and to determine the optimal reaction conditions and full scope of its applications.

Application Notes and Protocols for Difluoro(dioctyl)stannane as a Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. While a plethora of fluorinating agents are commercially available, the development of new reagents with unique reactivity profiles, milder reaction conditions, and improved safety profiles remains an active area of research.

This document details the proposed application of difluoro(dioctyl)stannane as a nucleophilic fluorinating agent for organic substrates. Organotin compounds have a long history in organic synthesis, and while their toxicity requires careful handling, their unique reactivity can offer advantages in specific transformations. This compound is presented here as a potentially mild and effective reagent for the conversion of alkyl halides and sulfonates to their corresponding fluorides. The long alkyl chains in this compound may enhance its solubility in organic solvents, potentially facilitating reactions under homogeneous conditions.

Proposed Reaction Mechanism

The fluorination of organic substrates with this compound is proposed to proceed via a nucleophilic substitution pathway. The tin-fluorine bond is polarized, rendering the fluorine atom nucleophilic. The reaction is likely to follow an S(_N)2 mechanism for primary and secondary substrates, leading to inversion of stereochemistry. For substrates prone to carbocation formation, an S(_N)1-type mechanism may be operative. The dioctyltin difluoride acts as the fluoride source, with the dialkyltin moiety serving as a spectator group that modulates the reactivity of the fluoride ion.

Caption: Proposed S(_N)2 fluorination pathway.

Synthesis of this compound

This compound can be synthesized from the corresponding dichlorodioctylstannane via a halogen exchange reaction.

Protocol 1: Synthesis of this compound

-

To a stirred solution of dichlorodioctylstannane (1.0 eq) in a suitable solvent such as acetonitrile, add an excess of a fluoride salt (e.g., potassium fluoride, 2.2 eq).

-